molecular formula C9H8Br2O2 B12097182 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole CAS No. 114394-68-2

5,6-Bis(bromomethyl)benzo[d][1,3]dioxole

Cat. No.: B12097182
CAS No.: 114394-68-2
M. Wt: 307.97 g/mol
InChI Key: NXXCPCONRWLAAE-UHFFFAOYSA-N
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Description

5,6-Bis(bromomethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzo[d][1,3]dioxole, featuring two bromomethyl groups at the 5 and 6 positions. This compound is known for its reactivity and is used in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of Benzo[d][1,3]dioxole: One common method involves the bromination of benzo[d][1,3]dioxole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Bromomethylation: Another method involves the bromomethylation of benzo[d][1,3]dioxole using formaldehyde and hydrobromic acid in the presence of a catalyst like zinc bromide.

Industrial Production Methods

Industrial production of 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole often involves large-scale bromination processes using bromine and suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to synthesize diverse organic compounds .

Properties

IUPAC Name

5,6-bis(bromomethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCPCONRWLAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500148
Record name 5,6-Bis(bromomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114394-68-2
Record name 5,6-Bis(bromomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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